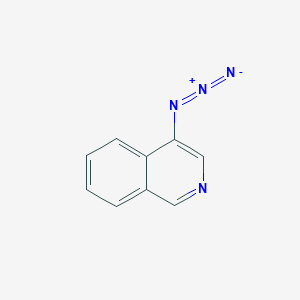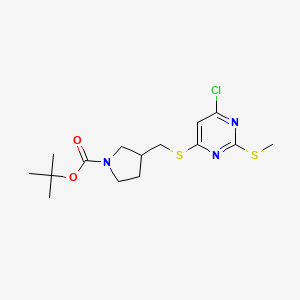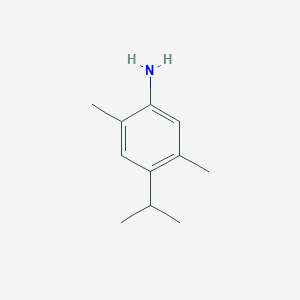![molecular formula C16H10Br4N2O4S B13950964 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-74-9](/img/structure/B13950964.png)
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its multiple bromine substitutions and a unique structure that includes a methoxybenzoyl group and a carbamothioylamino linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bromine atoms and functional groups enable it to form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
Compared to these similar compounds, 3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its additional methoxybenzoyl and carbamothioylamino groups
Propriétés
Numéro CAS |
530155-74-9 |
|---|---|
Formule moléculaire |
C16H10Br4N2O4S |
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H10Br4N2O4S/c1-26-13-9(3-7(18)5-11(13)20)14(23)22-16(27)21-12-8(15(24)25)2-6(17)4-10(12)19/h2-5H,1H3,(H,24,25)(H2,21,22,23,27) |
Clé InChI |
PYBUKDDGOBZKMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)

![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)


![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)



![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)


